molecular formula C20H19BrN2O4S B14921941 (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14921941
M. Wt: 463.3 g/mol
InChI Key: GWGSMGSOQYVJPJ-GZTJUZNOSA-N
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Description

5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone ring, brominated and ethoxylated phenyl groups, and a methylene bridge. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE: This intermediate can be synthesized by bromination of 5-ethoxy-4-hydroxybenzaldehyde.

    Formation of the Thiazolone Ring: The thiazolone ring can be formed by reacting the aldehyde intermediate with thiosemicarbazide under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the thiazolone intermediate with 4-ethoxybenzaldehyde under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its unique structure may lead to the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE include other thiazolone derivatives and brominated phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its combination of brominated and ethoxylated phenyl groups, which contribute to its distinct chemical and biological properties.

Some similar compounds include:

    Thiazolone derivatives: Compounds with variations in the substituents on the thiazolone ring.

    Brominated phenyl compounds: Compounds with different positions of bromine and other substituents on the phenyl ring.

This detailed article provides a comprehensive overview of 5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19BrN2O4S

Molecular Weight

463.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19BrN2O4S/c1-3-26-14-7-5-13(6-8-14)22-20-23-19(25)17(28-20)11-12-9-15(21)18(24)16(10-12)27-4-2/h5-11,24H,3-4H2,1-2H3,(H,22,23,25)/b17-11+

InChI Key

GWGSMGSOQYVJPJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)OCC)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)O)OCC)S2

Origin of Product

United States

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